
3-Hydroxy-C4-HSL
Descripción general
Descripción
3-Hydroxy-C4-HSL, also known as N-(3-hydroxy-butanoyl)-homoserine lactone, is a member of the N-acyl-homoserine lactone (AHL) family . It is a small diffusible signaling molecule involved in quorum sensing, a cell-to-cell communication mechanism in bacteria . This molecule is produced by various bacterial species and plays a crucial role in regulating a wide range of physiological activities, including biofilm formation .
Synthesis Analysis
The synthesis of 3-Hydroxy-C4-HSL is associated with the LuxI-type AHL synthases, which are involved in producing AHL molecules . In the case of Pseudomonas aeruginosa, it produces 3-Hydroxy-C4-HSL through the LuxI/LuxR homolog system .Molecular Structure Analysis
The molecular formula of 3-Hydroxy-C4-HSL is C8H13NO4, and its exact mass is 187.084459 . The molecule consists of 13 heavy atoms, 1 ring, 3 rotatable bonds, 2 hydrogen bond donors, and 5 hydrogen bond acceptors .Chemical Reactions Analysis
3-Hydroxy-C4-HSL is involved in quorum sensing, a mechanism that modulates the expression of specific genes in a population-density dependent manner . It is part of the AHL- and autoinducer 2-based quorum sensing systems in various bacterial species .Physical And Chemical Properties Analysis
3-Hydroxy-C4-HSL is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . Its topological polar surface area is 77.70, and its logP is 0.05 .Aplicaciones Científicas De Investigación
Ecological Impact
For more in-depth information, you can refer to the following sources:
Mecanismo De Acción
Target of Action
3-Hydroxy-C4-HSL, also known as N-(3-Hydroxybutanoyl)-L-homoserine lactone, is a small diffusible signaling molecule . It is a member of the N-acyl-homoserine lactone (AHL) family, which are involved in quorum sensing . Quorum sensing is a mechanism that allows bacteria to communicate with each other and coordinate their behavior in response to population density . The primary targets of 3-Hydroxy-C4-HSL are the LuxR-type receptor proteins found in various bacterial species .
Mode of Action
The mode of action of 3-Hydroxy-C4-HSL involves its interaction with its target LuxR-type receptor proteins. In Vibrio harveyi, for example, a 3-Hydroxy-C4-HSL is synthesized by the LuxM synthase and received by the LuxN protein . This interaction triggers a cascade of intracellular events, leading to changes in gene expression in a population-density dependent manner .
Biochemical Pathways
The biochemical pathways affected by 3-Hydroxy-C4-HSL are primarily those related to quorum sensing. These pathways control important virulence factors, including elastase, protease, hydrogen cyanide, pyocyanin, lipase, pyoverdin, rhamnolipid, swarming, and biofilm formation . The activation of these pathways results in changes in bacterial behavior, such as increased motility and biofilm formation .
Pharmacokinetics
As a small, diffusible molecule, it is likely to have good bioavailability and can easily diffuse across bacterial cell walls .
Result of Action
The result of the action of 3-Hydroxy-C4-HSL is the modulation of bacterial behavior in response to changes in population density. This includes the regulation of virulence factor production, biofilm formation, and motility . In some cases, it can promote bacterial growth by regulating cellular carbon metabolism and energy metabolism .
Action Environment
The action of 3-Hydroxy-C4-HSL can be influenced by various environmental factors. For instance, the concentration of 3-Hydroxy-C4-HSL in the environment, which is related to the population density of the producing organism, can affect the strength of the quorum sensing response . Additionally, other environmental factors such as pH, temperature, and the presence of other organisms can also influence the action, efficacy, and stability of 3-Hydroxy-C4-HSL .
Direcciones Futuras
Given that various bacteria employ quorum sensing mechanisms to regulate biofilm formation, inhibition of quorum sensing becomes a promising potential strategy for the treatment of bacterial infections . Future research may focus on controlling bacterial infections by inhibiting biofilm formation through quorum sensing .
Propiedades
IUPAC Name |
3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-5(10)4-7(11)9-6-2-3-13-8(6)12/h5-6,10H,2-4H2,1H3,(H,9,11)/t5?,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXDIFPJOFIIEC-GDVGLLTNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1CCOC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC(=O)N[C@H]1CCOC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-C4-HSL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B3025891.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenamide](/img/structure/B3025892.png)
![2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride](/img/structure/B3025894.png)
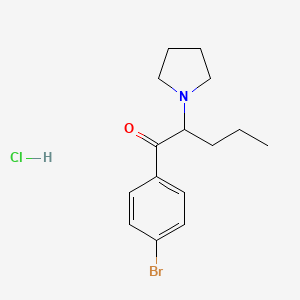
![N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester](/img/structure/B3025897.png)
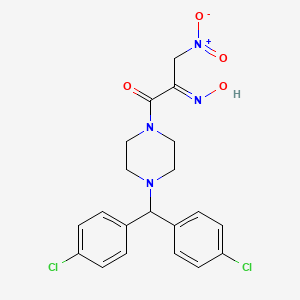
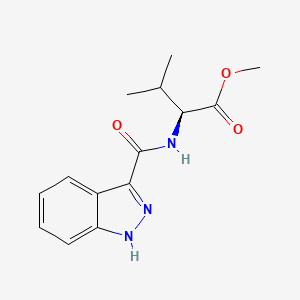
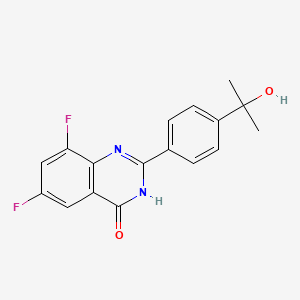


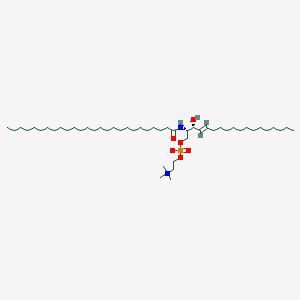
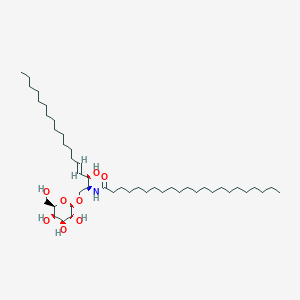
![N-[(1S)-2S,3R-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide-d3](/img/structure/B3025910.png)
